Product packaging for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-(Cat. No.:)

1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Cat. No.: B12054573
M. Wt: 140.17 g/mol
InChI Key: BNBQRQQYDMDJAH-NZLXMSDQSA-N
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Description

1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is a deuterated analog of the 2,3-dihydro-1,4-benzodioxin scaffold, a structure of significant importance in medicinal chemistry. The core 2,3-dihydro-1,4-benzodioxin structure is a privileged framework in drug discovery, known for its versatile interactions with biological targets . Researchers value this deuterated standard for its application in mass spectrometry-based assays, where it serves as an internal standard for quantifying non-deuterated analogs or metabolites, thereby improving the accuracy and reliability of analytical data in absorption, distribution, metabolism, and excretion (ADME) studies. The 2,3-dihydro-1,4-benzodioxin core is found in a range of pharmacologically active compounds. It is a key structural element in ligands for various receptors, including selective α1- and α2-adrenoreceptor antagonists, as well as agonists and antagonists for serotonin receptors such as 5-HT1A and 5-HT1B . These activities make derivatives of this compound potential candidates for research in areas such as cardiovascular disease, depression, anxiety, and serenic agents . Furthermore, the 1,4-benzodioxane ring system has also been implicated as a potent vanilloid receptor-1 (TRPV1) antagonist and as a calcium channel antagonist . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B12054573 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2

Molecular Weight

140.17 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-1,4-benzodioxine

InChI

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2/i5D2,6D2

InChI Key

BNBQRQQYDMDJAH-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(OC2=CC=CC=C2O1)([2H])[2H])[2H]

Canonical SMILES

C1COC2=CC=CC=C2O1

Origin of Product

United States

Contextualization of 1,4 Benzodioxin 2,3 D2, 2,3 Dihydro D2 Within Contemporary Chemical Research

Significance of Isotopic Labeling in Advanced Chemical and Biological Research

Isotopic labeling is a foundational technique in modern science, enabling researchers to trace the journey of molecules through complex chemical reactions or biological systems. wikipedia.org This method involves replacing one or more atoms in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. studysmarter.co.uk These isotopes act as detectable markers, allowing scientists to unravel intricate processes at a molecular level without significantly altering the chemical properties of the substance being studied. wikipedia.orgdiagnosticsworldnews.com

The applications of isotopic labeling are vast and cut across numerous scientific disciplines. In chemistry and biochemistry, it is an indispensable tool for elucidating reaction mechanisms and understanding metabolic pathways. nih.govnih.gov By tracking the position of the isotopic label in the final products of a reaction, researchers can deduce the sequence of bond-breaking and bond-forming events. wikipedia.org In biomedical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, labeling helps determine the fate of a drug within an organism, identifying how it is absorbed, distributed, metabolized, and excreted. symeres.comacs.org The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for long-term studies and applications in humans due to their safety. studysmarter.co.ukdiagnosticsworldnews.com Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these isotopically labeled compounds, providing precise data on their distribution and transformation. symeres.comacs.org

Fundamental Principles and Strategic Advantages of Deuterium Incorporation

Deuterium (D or ²H), a stable isotope of hydrogen, offers unique strategic advantages in chemical and biological research, primarily due to the kinetic isotope effect (KIE). symeres.com The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.orglibretexts.org This increased bond strength means that breaking a C-D bond requires more energy, resulting in a slower reaction rate compared to breaking a C-H bond at the same position. libretexts.orglibretexts.org This phenomenon, known as the deuterium KIE, is a powerful tool for investigating reaction mechanisms; if a significant change in reaction rate is observed upon deuterium substitution, it provides strong evidence that the C-H bond cleavage is part of the rate-determining step. princeton.edunih.govcolumbia.edu

Beyond mechanistic studies, the KIE has been strategically exploited in drug discovery and development. nih.gov By selectively replacing hydrogen atoms with deuterium at sites of metabolic attack (often positions susceptible to oxidation by cytochrome P450 enzymes), the metabolic breakdown of a drug can be slowed. unibestpharm.comosaka-u.ac.jp This can lead to several therapeutic benefits, including:

Improved Metabolic Stability: Reduced clearance rates and extended drug half-life can lead to less frequent dosing. symeres.comresearchgate.net

Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic or reactive metabolites, potentially improving a drug's safety profile. researchgate.netnih.gov

Enhanced Bioavailability: Slowing first-pass metabolism can increase the amount of active drug that reaches systemic circulation. researchgate.net

Another critical application of deuterium incorporation is in quantitative analysis, where deuterated compounds serve as ideal internal standards for mass spectrometry. clearsynth.comscioninstruments.com Because they are chemically almost identical to their non-deuterated (protium) counterparts, they co-elute during chromatography and exhibit similar ionization behavior, but are easily distinguished by their difference in mass-to-charge ratio (m/z). scioninstruments.comtexilajournal.com This allows them to effectively compensate for variations in sample preparation and matrix effects, ensuring highly accurate and precise quantification of the target analyte. clearsynth.comtexilajournal.com

Table 1: Comparison of Hydrogen and Deuterium Properties This table is interactive. Click on the headers to sort.

Property Protium (B1232500) (¹H) Deuterium (²H or D) Significance in Research
Natural Abundance ~99.98% ~0.0156% Deuterium's low natural abundance makes labeled compounds easily distinguishable from endogenous molecules. unibestpharm.com
Mass (amu) ~1.008 ~2.014 The significant mass difference allows for clear separation and detection in mass spectrometry. libretexts.org
Bond Strength (e.g., C-X) Weaker Stronger The C-D bond is stronger than the C-H bond, leading to the Kinetic Isotope Effect (KIE). libretexts.orgunibestpharm.com

| Radioactivity | Stable | Stable | As a stable isotope, deuterium is safe for use in long-term studies, including in humans. diagnosticsworldnews.comunibestpharm.com |

The Chemical and Pharmacological Relevance of the 2,3-dihydro-1,4-benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. eurekaselect.commdpi.com This motif is present in a wide range of therapeutic agents targeting various physiological systems. eurekaselect.comresearchgate.net

The versatility of the 2,3-dihydro-1,4-benzodioxin core has led to its incorporation into drugs developed for several therapeutic areas:

Cardiovascular Disease: Some of the earliest and most well-known applications are in antihypertensive agents that exhibit α-adrenergic blocking activity. eurekaselect.comnih.gov

Central Nervous System (CNS) Disorders: The scaffold is a key component in molecules designed to treat conditions like schizophrenia and other nervous system disorders, often by interacting with serotonin (B10506) (5-HT) receptors. eurekaselect.comresearchgate.net

Inflammatory Diseases: Derivatives have been developed as inhibitors of enzymes like 5-lipoxygenase, making them useful for treating inflammatory conditions such as asthma and arthritis. eurekaselect.comresearchgate.net

The structure's appeal stems from its specific stereochemical and electronic properties. mdpi.com Substitutions, particularly at the C2 position of the dioxane ring, create a chiral center, which is often crucial for selective interaction with biological receptors and enzymes. mdpi.commdpi.com Furthermore, modifications to the benzene (B151609) ring can fine-tune the molecule's affinity and selectivity for different receptor subtypes. mdpi.com The development of synthetic methodologies to create diverse analogues of this scaffold remains an active area of research, aiming to produce novel therapeutic agents. researchgate.netscielo.brscirp.orgnih.gov

Specific Research Justification and Utility of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

The compound 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, is a specifically deuterated version of the parent 2,3-dihydro-1,4-benzodioxin molecule. Its primary utility in research is not as a therapeutic agent itself, but as a specialized tool to facilitate and enhance studies of its non-deuterated analogues. The justification for its synthesis and use is rooted in the principles of isotopic labeling and the kinetic isotope effect.

The main research applications of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- are:

Internal Standard for Quantitative Mass Spectrometry: This is arguably its most significant application. When researchers need to accurately measure the concentration of 2,3-dihydro-1,4-benzodioxin or any of its derivatives in complex biological samples (like blood or plasma), an internal standard is required to ensure precision and accuracy. scioninstruments.com 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is an ideal internal standard because its chemical and physical properties are nearly identical to the analyte, but its increased mass allows it to be separately identified by a mass spectrometer. clearsynth.comnih.gov This allows for the correction of sample loss during extraction and variations in instrument response. texilajournal.com

Mechanistic Elucidation: The placement of deuterium at the C2 and C3 positions is strategic. If a chemical or enzymatic reaction involves the abstraction of a hydrogen atom from either of these positions, the rate of that reaction will be slower for the deuterated compound compared to the non-deuterated version. nih.gov By comparing the reaction kinetics of the two, researchers can confirm whether C-H bond cleavage at these specific sites is a rate-limiting step in a given metabolic transformation or chemical reaction. libretexts.orgprinceton.edu

Table 2: Properties of 1,4-Benzodioxin (B1211060), 2,3-dihydro- and its Deuterated Analog This table is interactive. Click on the headers to sort.

Property 1,4-Benzodioxin, 2,3-dihydro- 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-
Chemical Formula C₈H₈O₂ C₈H₆D₂O₂
Molecular Weight ( g/mol ) ~136.15 nist.gov ~138.16
CAS Registry Number 493-09-4 nist.gov Not specified

| Primary Research Use | Parent scaffold for drug discovery. eurekaselect.com | Internal standard; tool for mechanistic studies. nih.govscioninstruments.com |

Overview of Research Trajectories and Key Scholarly Contributions Pertaining to the Deuterated Analog

Research involving the 2,3-dihydro-1,4-benzodioxin scaffold has evolved significantly over several decades. Initial scholarly contributions focused on the synthesis of various derivatives and the exploration of their fundamental pharmacological activities, which led to the discovery of their potential as antihypertensive and neuroleptic agents. eurekaselect.comnih.gov This foundational work established the scaffold as a valuable pharmacophore.

Subsequent research trajectories expanded into creating more complex and targeted molecules. Scientists began to explore bioisosteric replacements, such as substituting the benzene ring with a pyridine (B92270) ring, to generate novel structures with different biological profiles. eurekaselect.comresearchgate.net This phase of research was characterized by a drive to diversify the chemical space around the core scaffold to discover new therapeutic applications, including anti-inflammatory and anti-glaucoma agents. eurekaselect.com

The contemporary era of research is marked by the integration of more sophisticated tools to gain a deeper, more quantitative understanding of these compounds. The use of isotopically labeled analogs, such as 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, represents this modern approach. While specific publications focusing exclusively on this exact deuterated molecule are not prominent, its utility is a direct extension of well-established research methodologies. Key contributions in the broader fields of drug metabolism and analytical chemistry have paved the way for its use. For example, extensive work has demonstrated the power of deuterated standards in tandem mass spectrometry for accurate bioanalysis and the use of the kinetic isotope effect to delineate metabolic pathways. acs.orgnih.govtexilajournal.com Therefore, the key contribution of a compound like 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is not as the subject of standalone studies, but as an enabling tool that allows for more rigorous and precise investigations into the metabolism, pharmacokinetics, and reaction mechanisms of the entire class of 2,3-dihydro-1,4-benzodioxin-containing drugs and drug candidates. nih.gov

Advanced Synthetic Methodologies for the Preparation of 1,4 Benzodioxin 2,3 D2, 2,3 Dihydro D2

General Strategies for Regioselective Deuterium (B1214612) Introduction in Organic Molecules

The site-selective incorporation of deuterium into organic frameworks can be achieved through several established and emerging techniques. These methods are broadly categorized into exchange reactions, the use of deuterated building blocks, and catalytic deuteration.

Principles of Selective Deuteration via Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions represent a direct approach to introduce deuterium into a molecule. These reactions are typically catalyzed by acids, bases, or metals and involve the reversible cleavage of C-H bonds and their replacement with C-D bonds from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). The regioselectivity of these exchanges is often governed by the kinetic acidity of the protons in the substrate. For instance, protons adjacent to carbonyl groups or on aromatic rings activated by electron-donating groups can be selectively exchanged under appropriate conditions. While powerful, achieving high levels of deuteration at specific non-activated sp³-hybridized carbons, such as those at the 2 and 3 positions of 2,3-dihydro-1,4-benzodioxin, through direct exchange can be challenging due to the lower acidity of these C-H bonds.

Synthesis Utilizing Deuterated Building Blocks and Precursors

A highly effective and regioselective method for introducing deuterium is through the use of isotopically labeled building blocks in a convergent synthetic approach. This strategy ensures that the deuterium atoms are precisely located in the final molecule, with high isotopic purity. The design of the synthesis involves identifying key fragments of the target molecule that can be prepared in a deuterated form and then assembled. For the synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, a logical deuterated precursor would be a deuterated C2-synthon, such as deuterated ethylene (B1197577) glycol or a derivative thereof. sigmaaldrich.com Commercially available deuterated starting materials, such as ethylene glycol-d₆, can serve as a readily accessible source for such building blocks. sigmaaldrich.com The synthesis of ethylene-d₄ glycol from 1,2-dibromoethane-d₄ has also been reported, providing another viable route to a key deuterated intermediate. cdnsciencepub.com

Catalytic Deuteration and Reduction Techniques

Catalytic methods offer a powerful means to introduce deuterium with high selectivity and efficiency. Transition-metal-catalyzed reactions, in particular, have been extensively developed for deuteration. Catalytic hydrogenation of unsaturated precursors, such as alkenes or alkynes, using deuterium gas (D₂) in the presence of a suitable catalyst (e.g., palladium on carbon, platinum oxide) is a common method for introducing two deuterium atoms across a double bond. For the synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, a potential strategy would involve the catalytic deuteration of the corresponding 1,4-benzodioxin (B1211060), which possesses a double bond between the 2 and 3 positions. Asymmetric hydrogenation of 2-substituted 1,4-benzodioxines has been successfully achieved using iridium catalysts, suggesting that similar catalytic systems could be adapted for deuteration. researchgate.net

Rational Design of Synthetic Routes for 2,3-dihydro-1,4-benzodioxin Deuteration at Positions 2 and 3

The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- with high isotopic purity and regioselectivity at the C2 and C3 positions necessitates a carefully designed synthetic plan. The two most promising strategies involve the use of a deuterated building block in a Williamson ether synthesis or the catalytic reduction of a suitable unsaturated precursor.

Precursor Selection and Retrosynthetic Analysis for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

A retrosynthetic analysis of the target molecule points to two primary disconnection approaches, as illustrated below:

Route A: Building Block Approach

This route involves the reaction of catechol with a deuterated two-carbon electrophile. The key precursor is a 1,2-disubstituted ethane (B1197151) bearing deuterium at both carbons.

Target: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Disconnection: Break the two ether linkages.

Precursors: Catechol and a deuterated C2 synthon (e.g., 1,2-dideuterio-1,2-dibromoethane or 1,2-dideuterio-1,2-ethanediol ditosylate).

Route B: Catalytic Reduction Approach

This strategy relies on the deuteration of an unsaturated precursor, 1,4-benzodioxin.

Target: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Disconnection: Remove the two deuterium atoms at C2 and C3.

Precursor: 1,4-Benzodioxin.

Strategies for Achieving High Isotopic Purity and Regioselectivity

Synthesis via Deuterated Building Blocks (Route A)

This is arguably the most reliable method for ensuring high isotopic purity and absolute regioselectivity. The synthesis would proceed via a Williamson ether synthesis, a well-established reaction for forming ethers from an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com

The proposed synthetic sequence is as follows:

Preparation of the Deuterated Electrophile: A suitable deuterated C2 building block is required. Ethylene-d₄ glycol can be synthesized from the commercially available 1,2-dibromoethane-d₄. cdnsciencepub.com Alternatively, commercially available ethylene glycol-d₆ can be used. sigmaaldrich.com To make it a better electrophile for the Williamson ether synthesis, the diol can be converted to its corresponding ditosylate.

Williamson Ether Synthesis: Catechol is deprotonated with a strong base (e.g., sodium hydride) to form the disodium (B8443419) catecholate. This is then reacted with the deuterated 1,2-ditosyloxyethane-d₄ to form the desired 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-.

A plausible reaction scheme and conditions are presented in the table below:

Table 1: Proposed Synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- via the Building Block Approach

StepReactantsReagents and ConditionsProductExpected Yield (%)Isotopic Purity (%)
1Ethylene-d₄ glycolp-Toluenesulfonyl chloride, Pyridine (B92270), 0 °C to rt1,2-Dideuterio-1,2-ethanediyl bis(4-methylbenzenesulfonate)85-95>98
2Catechol, Product from Step 1Sodium hydride, Anhydrous DMF, rt to 80 °C1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- 70-80>98

Synthesis via Catalytic Reduction (Route B)

This approach offers a more convergent synthesis if the precursor, 1,4-benzodioxin, is readily available. The key step is the catalytic addition of deuterium across the double bond.

The proposed synthetic sequence is as follows:

Synthesis of 1,4-Benzodioxin: This precursor can be synthesized through various methods, such as the dehydrogenation of 2,3-dihydro-1,4-benzodioxin or other established routes.

Catalytic Deuteration: The 1,4-benzodioxin is subjected to catalytic deuteration using deuterium gas (D₂) and a heterogeneous or homogeneous catalyst. The choice of catalyst is crucial to ensure high efficiency and prevent side reactions.

A plausible reaction scheme and conditions are presented in the table below:

Table 2: Proposed Synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- via Catalytic Reduction

StepReactantReagents and ConditionsProductExpected Yield (%)Isotopic Purity (%)
11,4-BenzodioxinD₂ (gas, 1-10 bar), 10% Pd/C, Ethyl acetate, rt1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- 90-99>95

By carefully selecting the synthetic strategy and optimizing reaction conditions, 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- can be prepared with high chemical and isotopic purity, making it a valuable tool for various scientific investigations.

Detailed Synthetic Procedures for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- can be approached through several strategic pathways. These methods are designed to selectively introduce deuterium at the 2 and 3 positions of the 2,3-dihydro-1,4-benzodioxin core.

One of the most direct, albeit potentially costly, methods for preparing the target compound involves the use of deuterated building blocks. A plausible multi-step sequence commences with a deuterated epoxide, which can be synthesized from the corresponding deuterated alkene.

A representative synthetic route is as follows:

Epoxidation of a Deuterated Alkene: The synthesis can start from a deuterated ethylene glycol derivative which is then converted to a deuterated epoxide. For instance, reaction of catechol with a deuterated 1,2-dihaloethane in the presence of a base can yield the deuterated 2,3-dihydro-1,4-benzodioxin. However, a more controlled approach involves the Williamson ether synthesis using catechol and a deuterated 1,2-epoxyethane derivative.

Ring-Opening and Cyclization: An alternative involves the reaction of catechol with a deuterated electrophile. For example, catechol can be reacted with deuterated 1,2-dibromoethane (B42909) under basic conditions. While this method is straightforward, it can sometimes lead to polymerization, thus requiring careful control of reaction conditions. A patent for the synthesis of deuterated benzodioxoles suggests that such cyclization reactions are feasible and can lead to high isotopic enrichment. google.com

A hypothetical reaction scheme is presented below: Catechol is reacted with 1,2-dibromoethane-d4 (B144223) in the presence of a strong base like sodium hydride in an aprotic solvent such as DMF. The reaction mixture is heated to facilitate the intramolecular cyclization to form 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-.

The use of deuterated starting materials ensures the precise location of the deuterium atoms in the final product. The isotopic purity of the final compound is directly related to the isotopic enrichment of the deuterated reagents used.

Deuterium exchange reactions offer a more atom-economical approach, where the hydrogen atoms on a pre-existing 2,3-dihydro-1,4-benzodioxin molecule are replaced with deuterium. The protons at the 2 and 3 positions are benzylic-like and are activated by the adjacent oxygen atoms, making them susceptible to exchange under certain conditions.

This exchange can be catalyzed by either acids or bases, often in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov Base-catalyzed exchange typically involves the formation of a carbanion intermediate, which is then quenched with a deuterium source. For benzylic C-H bonds, strong bases may be required. nih.gov

A representative procedure would involve: Stirring 2,3-dihydro-1,4-benzodioxin in a mixture of a strong base (e.g., sodium methoxide) and a large excess of D₂O at elevated temperatures. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at the 2 and 3 positions.

The efficiency of the exchange is dependent on the acidity of the C-H bonds, the strength of the base, the temperature, and the reaction time.

Catalytic deuteration of an unsaturated precursor is a highly efficient method for introducing deuterium. The precursor for this reaction would be 1,4-benzodioxin, which has a double bond between the 2 and 3 positions. This double bond can be reduced with deuterium gas (D₂) in the presence of a heterogeneous catalyst.

Commonly used catalysts for such reductions include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is typically carried out in a solvent that is inert to the reaction conditions, such as ethanol (B145695) or ethyl acetate.

A typical experimental setup would be: A solution of 1,4-benzodioxin in a suitable solvent is placed in a high-pressure reactor. A catalytic amount of Pd/C is added, and the reactor is flushed with nitrogen before being pressurized with deuterium gas. The reaction is then stirred at a specific temperature and pressure until the uptake of deuterium ceases.

The stereochemistry of the addition is typically syn, resulting in the two deuterium atoms being on the same face of the ring. The efficiency of the deuteration depends on the catalyst, solvent, temperature, and deuterium gas pressure.

Optimization of Reaction Conditions and Yields for Isotopic Labeling

Optimizing the reaction conditions is crucial to maximize the yield and isotopic enrichment of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-.

For catalytic deuteration , several parameters can be adjusted:

Catalyst Selection: The choice of catalyst can significantly impact the reaction. For instance, Pd/C is often effective for the reduction of double bonds. The catalyst loading is also a key parameter to optimize.

Deuterium Gas Pressure: Higher pressures of D₂ generally lead to faster reaction rates and higher isotopic incorporation. However, excessively high pressures may not be practical or safe for all laboratory set-ups.

Temperature: The reaction temperature affects the rate of reaction. An optimal temperature needs to be found to ensure a reasonable reaction time without promoting side reactions.

Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

The following table illustrates a hypothetical optimization of catalytic deuteration conditions, based on general principles found in the literature for similar transformations. nih.govacs.org

Table 1: Optimization of Catalytic Deuteration of 1,4-Benzodioxin

Entry Catalyst (mol%) D₂ Pressure (bar) Temperature (°C) Solvent Time (h) Yield (%) Isotopic Enrichment (%)
1 5% Pd/C (5) 10 25 Ethanol 24 85 92
2 10% Pd/C (5) 10 25 Ethanol 12 92 95
3 10% Pd/C (5) 20 25 Ethanol 8 95 >98
4 10% Pd/C (5) 20 50 Ethanol 4 96 >98
5 PtO₂ (2) 20 25 Ethyl Acetate 12 90 96

For deuterium exchange reactions , the optimization would focus on:

Base/Acid Strength and Concentration: A stronger base or acid can accelerate the exchange, but may also lead to degradation of the starting material.

Deuterium Source: D₂O is the most common and cost-effective deuterium source. The amount of D₂O used should be in large excess to drive the equilibrium towards the deuterated product.

Temperature and Reaction Time: Higher temperatures generally increase the rate of exchange. The reaction time needs to be sufficient to achieve high levels of deuteration.

Purification and Isotopic Enrichment Techniques for the Deuterated Analog

After the synthesis, the crude product needs to be purified to remove any unreacted starting materials, by-products, and the catalyst. Standard purification techniques such as column chromatography on silica (B1680970) gel, distillation, or recrystallization can be employed. scirp.org For volatile ethers, distillation can be an effective purification method.

Once the compound is purified, it is essential to determine its chemical purity and isotopic enrichment. This is typically achieved using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The disappearance or significant reduction of the proton signals at the 2 and 3 positions confirms the incorporation of deuterium. The percentage of deuteration can be estimated by comparing the integration of the remaining proton signals with a non-deuterated internal standard. nih.gov

²H NMR: This technique directly observes the deuterium nuclei, providing a clear signal for the incorporated deuterium atoms and confirming their location in the molecule. nih.gov

¹³C NMR: The carbon signals corresponding to the C-D bonds will show a characteristic triplet multiplicity due to coupling with deuterium (I=1), and the signals will be shifted slightly upfield compared to the C-H signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of the deuterated compound and for quantifying the isotopic enrichment. researchgate.net By analyzing the mass-to-charge (m/z) ratio, the number of deuterium atoms incorporated can be confirmed. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the percentage of different isotopologues (d₀, d₁, d₂, etc.) present in the sample. A strategy for evaluating isotopic enrichment using HR-MS and NMR has been well-documented. researchgate.net

The combination of these techniques provides a comprehensive characterization of the synthesized 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, ensuring its suitability for further applications.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1,4 Benzodioxin 2,3 D2, 2,3 Dihydro D2

Mass Spectrometry (MS) for Isotopic Content and Molecular Mass Confirmation

Mass spectrometry is a cornerstone for the analysis of isotopically labeled molecules. It provides direct evidence of successful deuterium (B1214612) incorporation through the accurate measurement of the molecular mass and the analysis of the resulting isotopic distribution pattern.

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, which implies the substitution of all four hydrogen atoms on the dihydrodioxin ring with deuterium, the molecular formula is C₈H₄D₄O₂. The calculated exact mass of this deuterated compound is distinct from its non-deuterated counterpart, 1,4-Benzodioxan (C₈H₈O₂). nih.govnist.govnist.gov

The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, can be calculated with high precision. This value serves as a benchmark for experimental HRMS measurements, confirming the elemental formula and, by extension, the successful incorporation of four deuterium atoms.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
1,4-BenzodioxanC₈H₈O₂136.05243
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-C₈H₄D₄O₂140.07751

Table 1: Comparison of theoretical monoisotopic masses.

The isotopic pattern in a mass spectrum provides a visual confirmation of a molecule's elemental composition. The introduction of four deuterium atoms into the 1,4-benzodioxan structure significantly alters this pattern compared to the natural abundance distribution. The molecular ion (M⁺) peak for the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) of 140.

Furthermore, the relative intensities of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C and ¹⁸O, will be superimposed on the new molecular ion peak. Analysis of the full isotopic cluster allows for the confirmation of the number of deuterium atoms incorporated and an assessment of the isotopic purity of the sample.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the location of isotopic labels within a molecule. In an MS/MS experiment, the molecular ion of interest (in this case, m/z 140) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of the deuterated compound with that of its non-deuterated analog, the position of the deuterium atoms can be confirmed. libretexts.orgmiamioh.edu

The electron ionization mass spectrum of non-deuterated 1,4-benzodioxan shows characteristic fragment ions. nist.gov A primary fragmentation pathway involves a retro-Diels-Alder (rDA) type reaction, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) to produce an ion at m/z 108. For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, the equivalent fragmentation would involve the loss of deuterated ethylene (C₂D₄, 32 Da). This would result in a fragment ion at m/z 108, demonstrating that all four deuterium atoms are located on the ethylene glycol portion of the molecule.

Parent CompoundParent Ion (m/z)Key FragmentationNeutral Loss (Da)Fragment Ion (m/z)
1,4-Benzodioxan136Loss of Ethylene28 (C₂H₄)108
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-140Loss of Deuterated Ethylene32 (C₂D₄)108

Table 2: Predicted primary fragmentation in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isotopic Purity Assessment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For the structural elucidation of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, both ¹H and ¹³C NMR are critical.

In the ¹H NMR spectrum of unlabeled 1,4-benzodioxan, two main signals are observed: a multiplet in the aromatic region (approximately 6.85 ppm) corresponding to the four protons on the benzene (B151609) ring, and a singlet in the aliphatic region (approximately 4.2-4.3 ppm) corresponding to the four protons on the dioxan ring at positions 2 and 3. chemicalbook.comdocbrown.info

For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, where the protons at positions 2 and 3 are replaced by deuterium, the ¹H NMR spectrum is expected to be significantly simplified. The aliphatic signal around 4.2-4.3 ppm would be absent, providing direct evidence of successful deuteration at these positions. The aromatic region would remain, showing a multiplet for the four protons on the benzene ring. The integration of this aromatic signal relative to any residual proton signals in the aliphatic region can be used to assess the isotopic purity of the compound.

CompoundAromatic Protons (ppm)Aliphatic Protons (C2/C3) (ppm)
1,4-Benzodioxan~6.85 (m, 4H)~4.25 (s, 4H)
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-~6.85 (m, 4H)Absent

Table 3: Comparison of expected ¹H NMR chemical shifts.

The ¹³C NMR spectrum of unlabeled 1,4-benzodioxan displays three distinct signals: two for the aromatic carbons (at approximately 121.5 ppm and 117.3 ppm) and one for the equivalent aliphatic carbons at positions 2 and 3 (at approximately 64.4 ppm). chemicalbook.comdocbrown.info

Upon deuteration at the C2 and C3 positions, the ¹³C NMR spectrum will exhibit characteristic changes known as deuterium isotope effects. acs.orgnih.govnih.gov

One-Bond Isotope Effect (¹ΔC(D)): The signal for the deuterated carbons (C2 and C3) is expected to shift upfield (to a lower ppm value) by approximately 0.3-0.5 ppm per deuterium atom.

Carbon-Deuterium Coupling: In a proton-decoupled ¹³C NMR spectrum, the C2 and C3 carbon signals will appear as a multiplet (typically a triplet for a CD₂ group) due to spin-spin coupling with deuterium (which has a spin I=1). This coupling is often removed by deuterium decoupling for simplification.

Two-Bond Isotope Effect (²ΔC(D)): The carbons adjacent to the site of deuteration (the quaternary aromatic carbons C4a and C8a) may also experience a small upfield shift, though this effect is generally much smaller than the one-bond effect.

These predictable shifts and coupling patterns in the ¹³C NMR spectrum provide definitive confirmation of the location and extent of deuterium incorporation.

Carbon Position1,4-Benzodioxan (ppm)1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- (Predicted ppm)Predicted Isotope Shift (Δδ)
C2, C3~64.4~63.2 - 63.8Upfield
C5, C8~117.3~117.3Negligible
C6, C7~121.5~121.5Negligible
C4a, C8a~143.4Slightly UpfieldMinor Upfield

Table 4: Comparison of ¹³C NMR chemical shifts and predicted isotope effects.

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Direct Observation of Labeled Positions

Deuterium (²H or D) Nuclear Magnetic Resonance spectroscopy is a fundamental technique for the direct confirmation of isotopic labeling in a molecule. Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. Deuterium has a nuclear spin of I=1, which results in broader resonance signals compared to the sharp peaks observed in ¹H NMR. The key advantage of ²H NMR is its ability to provide an unambiguous signal for each deuterated site in the molecule, confirming the success and regioselectivity of the deuteration process.

For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, the protons on the C-2 and C-3 carbons of the parent molecule are replaced by deuterons. In the ¹H NMR spectrum, this would result in the disappearance of the signal corresponding to these methylene (B1212753) protons (typically a singlet around 4.3 ppm for 1,4-benzodioxan). Conversely, the ²H NMR spectrum would exhibit a distinct resonance peak corresponding to the deuterons at these positions. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, so the signal is expected in the same region. The presence of this peak provides direct evidence of successful deuteration at the target positions.

Interactive Table 1: Predicted ²H NMR Data for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Labeled PositionExpected Chemical Shift (δ, ppm)MultiplicityRationale
C2-D₂, C3-D₂~4.3Broad SingletDirect observation of deuterons at the saturated heterocyclic ring positions, analogous to the proton chemical shift in the parent compound. Broadness is characteristic of quadrupolar ²H nuclei.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR spectroscopy provides powerful tools for elucidating the complete chemical structure by revealing through-bond and through-space correlations between nuclei. For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, techniques such as COSY, HSQC, and HMBC are invaluable for confirming that the core molecular skeleton remains intact post-deuteration and for verifying the specific locations of the deuterium labels. youtube.comsdsu.edu

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the parent 1,4-benzodioxan, no significant cross-peaks would be expected for the isolated methylene protons at C-2/C-3 and the aromatic protons. For the deuterated analog, the complete absence of signals in the 4.3 ppm region confirms the substitution. The aromatic region would show the expected correlations among the four aromatic protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹J coupling). For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, the most telling observation would be the absence of cross-peaks corresponding to the C-2 and C-3 carbons (expected around 64 ppm) in the ¹H dimension. youtube.comyoutube.com This directly confirms that these carbons bear no protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically ²J to ³J), which is crucial for establishing connectivity across the entire molecule. youtube.comyoutube.com In the case of the deuterated compound, HMBC would be particularly useful. One would expect to see correlations from the aromatic protons (e.g., H-5/H-8) to the deuterated carbons (C-2/C-3) through the ether linkages. These long-range correlations would definitively prove the connectivity between the benzene ring and the deuterated dioxin ring, confirming the structural integrity.

Interactive Table 2: Expected 2D NMR Correlations for Connectivity Confirmation

ExperimentExpected Observation for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-Structural Confirmation
COSY No cross-peaks involving signals at ~4.3 ppm. Correlations between aromatic protons remain.Confirms absence of ¹H on C-2/C-3 and integrity of the aromatic spin system.
HSQC No cross-peaks for carbons at ~64 ppm (C-2/C-3).Confirms C-2 and C-3 are deuterated (no attached protons).
HMBC Correlations observed from aromatic protons (H-5/H-8) to C-3/C-2.Confirms the connectivity between the aromatic ring and the deuterated heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. It is exceptionally sensitive to isotopic substitution, making it an excellent method for characterizing deuterated molecules. nist.gov

Characteristic Vibrational Band Shifts Induced by Deuterium Substitution

The frequency of a vibrational mode is primarily dependent on the bond strength and the reduced mass of the atoms involved. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond. nih.gov This mass increase leads to a predictable and substantial decrease in the frequency of the stretching vibration.

The C-H stretching vibrations for the methylene groups in the parent 1,4-benzodioxan are typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum. nist.govquora.com Based on the harmonic oscillator approximation, the C-D stretching frequency can be estimated to be lower by a factor of approximately 1/√2 (≈ 0.71). Therefore, in the IR and Raman spectra of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, one would expect the disappearance of the C-H stretching bands and the appearance of new, strong C-D stretching bands in the 2100-2250 cm⁻¹ region. nih.gov Similarly, C-D bending modes would appear at lower frequencies than their C-H counterparts (e.g., ~950-1050 cm⁻¹ for C-D bends vs. ~1350-1470 cm⁻¹ for C-H bends).

Interactive Table 3: Comparison of Predicted IR/Raman Vibrational Frequencies (cm⁻¹)

Vibrational Mode1,4-Benzodioxan (Parent)1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- (Predicted)Rationale for Shift
Aromatic C-H Stretch~3000-3100~3000-3100Unchanged, as aromatic positions are not deuterated.
Aliphatic C-H Stretch~2850-2960AbsentDisappearance confirms substitution of aliphatic protons.
Aliphatic C-D StretchAbsent~2100-2250Appearance of new bands due to the heavier mass of deuterium. nih.govlibretexts.org
Aliphatic C-H Bend~1350-1470AbsentDisappearance confirms substitution.
Aliphatic C-D BendAbsent~950-1050Appearance of new bands at lower frequency due to isotopic substitution.

Conformational Insights from Vibrational Spectra of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

The 1,4-benzodioxan molecule is not planar. The six-membered dioxin ring adopts a non-planar conformation to relieve ring strain. High-resolution spectroscopic studies and theoretical calculations have shown that the molecule exists in a twisted (C₂) conformation in its ground state. cambridge.orgresearchgate.net This puckering of the heterocyclic ring gives rise to specific low-frequency vibrational modes, such as ring-twisting and ring-flapping, which are sensitive to the molecule's three-dimensional structure. researchgate.net

Advanced Spectroscopic Techniques for Refined Structural and Isotopic Characterization

Beyond the core techniques of NMR and vibrational spectroscopy, advanced methods are employed for a more refined characterization of isotopically labeled compounds. High-Resolution Mass Spectrometry (HRMS) is particularly indispensable.

HRMS can determine the mass of a molecule with extremely high precision (typically to four or more decimal places). This allows for the unambiguous confirmation of the elemental formula and the level of isotopic incorporation. The parent compound, 1,4-benzodioxan (C₈H₈O₂), has a monoisotopic mass of approximately 136.0524 Da. nist.gov The target compound, 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- (C₈H₄D₄O₂), would have a predicted mass of approximately 140.0775 Da. Observing this mass with high accuracy via HRMS provides definitive proof of the incorporation of four deuterium atoms.

Furthermore, HRMS is a powerful tool for determining isotopic purity. acs.orgnih.gov By analyzing the isotopic distribution of the molecular ion peak, one can quantify the percentage of the d₄ species relative to molecules with fewer deuterons (d₀, d₁, d₂, d₃) or over-labeling, providing a precise measure of the deuteration reaction's efficiency.

Research Applications and Strategic Utility of 1,4 Benzodioxin 2,3 D2, 2,3 Dihydro D2

Application as an Internal Standard in Quantitative Analytical Chemistry

The gold standard for quantitative analysis in complex mixtures, particularly in biological, environmental, and forensic matrices, is the use of a stable isotope-labeled internal standard. reddit.com 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is ideally suited for this role when quantifying its non-deuterated counterpart or structurally related compounds. The co-elution of the deuterated standard with the target analyte ensures that any variations during sample preparation, injection, and ionization are mirrored, thus enabling highly accurate and precise measurements. texilajournal.com

In LC-MS/MS analysis, a deuterated internal standard like 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. nih.gov During method development, specific precursor-to-product ion transitions are identified for both the analyte and the internal standard in a process known as multiple reaction monitoring (MRM). Since the deuterated standard has a higher mass, its MRM transitions will be distinct from the analyte's, preventing signal overlap.

Method validation for such an assay involves a rigorous assessment of several parameters to ensure its reliability. nih.govresearchgate.net This includes establishing linearity, determining the limits of detection (LOD) and quantitation (LOQ), and evaluating precision, accuracy, recovery, and matrix effects. nih.gov The use of the deuterated standard is crucial for demonstrating that the method is robust and reproducible across different sample lots. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Validation Parameters This table illustrates typical validation results for a hypothetical LC-MS/MS method using a deuterated internal standard.

Parameter Typical Acceptance Criteria Finding Example
Linearity (r²) > 0.99 0.998
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10; RSD < 20% 1 ng/mL
Intra-day Precision (RSD) < 15% 4-11%
Inter-day Precision (RSD) < 15% 6-13%
Accuracy (Bias) ± 15% -8% to +10%
Matrix Effect (RSD) < 15% 5-12%

Similar to LC-MS/MS, 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is an excellent internal standard for GC-MS analysis of volatile and semi-volatile compounds containing the benzodioxin moiety. For a quantitative GC-MS method, specific ions are monitored for both the analyte and the internal standard. Typically, a more abundant ion is chosen for quantification (quantifier ion) and one or two other ions are monitored for confirmation (qualifier ions). The nearly identical retention times of the analyte and its deuterated standard ensure reliable quantification even if minor shifts in retention time occur between runs. nist.gov

Table 2: Example GC-MS Parameters for Analysis of 2,3-dihydro-1,4-benzodioxin using its Deuterated Standard

Parameter Analyte (2,3-dihydro-1,4-benzodioxin) Internal Standard (1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-)
Formula C₈H₈O₂ nist.gov C₈H₆D₂O₂
Molecular Weight 136.15 nist.gov 138.16
Retention Time ~ 12.5 min ~ 12.5 min
Quantifier Ion (m/z) 136 138
Qualifier Ion 1 (m/z) 108 110

| Qualifier Ion 2 (m/z) | 91 | 92 |

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantification. The use of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is a direct application of IDMS principles. By adding a precisely known amount of the deuterated standard to a sample containing an unknown amount of the native analyte, the concentration of the analyte can be determined from the measured ratio of the two compounds. This ratio is largely unaffected by sample loss during extraction or by instrument variability, making IDMS a robust method for creating certified reference materials and for high-stakes clinical, forensic, or environmental testing. texilajournal.com

Matrix effects, caused by co-eluting compounds from a complex sample that either enhance or suppress the ionization of the target analyte, are a primary source of error in mass spectrometry. chromatographyonline.com The most effective way to correct for these effects is the use of a stable isotope-labeled internal standard. reddit.com Because 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- has virtually the same physicochemical properties as the analyte, it experiences the same ionization suppression or enhancement. myadlm.org By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is normalized, leading to a significant improvement in analytical precision and accuracy. texilajournal.com

However, it is important to note that in some rare cases, particularly with deuterium-labeled standards, slight chromatographic separation from the non-labeled analyte can occur. myadlm.orgnih.gov If this separation causes the analyte and standard to elute in different regions of matrix interference, differential matrix effects can still occur. myadlm.org Careful chromatographic optimization is therefore essential to ensure co-elution and effective compensation. chromatographyonline.com

Utility in Mechanistic Organic and Inorganic Reaction Studies

Beyond quantitative analysis, deuterated compounds are invaluable probes for elucidating chemical reaction mechanisms. By comparing the rate of a reaction using a deuterated substrate versus a non-deuterated one, chemists can determine if a specific C-H bond is broken in the rate-determining step of the reaction. libretexts.orgwikipedia.org

The kinetic isotope effect (KIE) is the ratio of the reaction rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), expressed as kH/kD. wikipedia.org The deuteration of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- at the C2 and C3 positions makes it a powerful tool for studying reactions involving this part of the molecule.

Primary KIE: A primary KIE is observed when the C-D bond is cleaved in the rate-determining step of a reaction. princeton.edu The C-D bond has a lower zero-point vibrational energy than the C-H bond, and thus requires more energy to break. utdallas.edu This results in a slower reaction rate for the deuterated compound and a "normal" primary KIE value, typically in the range of 2-8. For example, if a reaction involved the enzymatic or chemical oxidation of the C2 or C3 position of the benzodioxin ring, the use of this deuterated standard would reveal if that C-H bond cleavage was the slowest step of the reaction.

Secondary KIE: A secondary KIE occurs when the labeled position is not directly involved in bond cleavage but is located near the reaction center. wikipedia.org These effects are smaller (typically 0.7-1.5) and arise from changes in the hybridization of the carbon atom bearing the deuterium (B1214612) during the reaction. wikipedia.orgutdallas.edu For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, a reaction occurring on the aromatic ring that caused a change in the conformation or electronic structure of the adjacent dioxin ring could exhibit a secondary KIE, providing subtle but crucial details about the transition state structure.

Table 3: Interpretation of Kinetic Isotope Effects (KIE)

KIE Type Typical kH/kD Value Interpretation
Normal Primary KIE > 2 C-H/D bond is broken in or before the rate-determining step. princeton.edu
No KIE ~ 1 C-H/D bond is not broken in the rate-determining step.
Inverse Secondary KIE < 1 Hybridization at C-D center changes from sp² to sp³. wikipedia.org
Normal Secondary KIE > 1 Hybridization at C-D center changes from sp³ to sp². wikipedia.org

| Large KIE with Temperature Dependence | > 10 | Suggests quantum mechanical tunneling of hydrogen. nih.gov |

Table 4: Compound Names Mentioned in this Article

Compound Name
1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-
2,3-dihydro-1,4-benzodioxin
Acetaminophen
Celecoxib

Elucidation of Reaction Intermediates and Transition States through Isotopic Tracing

The presence of deuterium in 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- allows researchers to trace the fate of these specific hydrogen atoms through a reaction sequence. By analyzing the isotopic composition of intermediates and final products using techniques like mass spectrometry and NMR spectroscopy, it is possible to map the transformation of the molecule and identify transient species that might otherwise go undetected. thalesnano.comsimsonpharma.com For instance, in oxidation or dehydrogenation reactions involving the dioxin ring, the location of deuterium in the products can confirm the involvement of the C-H bonds at the 2 and 3 positions in the initial steps of the reaction.

Studies on Bond Scission and Formation Mechanisms Influenced by Deuterium Labeling

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions that involve the breaking of a C-D bond. libretexts.orgprinceton.edu This results in a slower reaction rate compared to the non-deuterated counterpart, a phenomenon known as a primary kinetic isotope effect. libretexts.org By comparing the reaction rates of 1,4-benzodioxin (B1211060), 2,3-dihydro- and 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, researchers can determine if the C-H bond at the 2 or 3 position is broken in the rate-determining step of the reaction. princeton.edugmu.edu

A significant KIE (kH/kD > 1) would indicate that the C-H bond at the labeled position is indeed cleaved during the slowest step of the reaction. gmu.edu Conversely, the absence of a significant KIE would suggest that this bond cleavage occurs in a fast step or not at all. gmu.edu Secondary kinetic isotope effects, though smaller, can also provide valuable information about changes in hybridization at the labeled carbon atom during the transition state. libretexts.orgprinceton.edu

Application in Non-Clinical Metabolic Pathway Elucidation and Pharmacokinetic Investigations

Deuterated compounds are extensively used in drug discovery and development to study the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. nih.govresearchgate.net The use of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- can provide crucial insights into the metabolic fate and pharmacokinetic profile of the 1,4-benzodioxin scaffold, which is present in numerous biologically active molecules. nih.govresearchgate.net

In Vitro Enzymatic Metabolism Studies Using 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- as a Substrate

In vitro systems, such as liver microsomes or recombinant drug-metabolizing enzymes, can be used to study the metabolism of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-. The KIE can help identify the primary sites of metabolism on the molecule. nih.gov If metabolism is slowed at the deuterated positions, it indicates that these sites are susceptible to enzymatic attack, often by cytochrome P450 enzymes. nih.gov This information is critical for understanding potential drug-drug interactions and for designing more metabolically stable drug candidates. nih.gov

Isotopic Tracing for Understanding Metabolite Formation and Elimination in Cellular Systems

When introduced into cellular systems, 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- acts as a tracer, allowing for the unambiguous identification of its metabolites by mass spectrometry. simsonpharma.com The distinct mass of the deuterated metabolites makes them easily distinguishable from endogenous compounds, facilitating the elucidation of metabolic pathways. thalesnano.comsimsonpharma.com This approach helps in understanding how the parent compound is transformed, what metabolites are formed, and how they are subsequently eliminated from the cells.

Preclinical Animal Model Applications for Pharmacokinetic Profiling and Metabolite Identification

In preclinical animal models, co-administration of a 1:1 mixture of the deuterated and non-deuterated compound allows for precise pharmacokinetic profiling. The two compounds behave almost identically in terms of distribution and elimination, but their distinct masses allow for their simultaneous quantification by LC-MS/MS. nih.gov This "stable isotope co-administration" method provides more accurate and reliable pharmacokinetic data. Furthermore, the characteristic isotopic signature of the deuterated compound simplifies the identification of metabolites in complex biological matrices like plasma and urine. researchgate.net

Contributions to Fundamental Spectroscopic and Structural Research

The unique properties of deuterium also lend themselves to fundamental studies in spectroscopy and structural analysis. thalesnano.comclearsynth.com The substitution of hydrogen with deuterium in 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- can provide valuable information that complements data from the non-deuterated analog.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of signals from the deuterated positions in the ¹H NMR spectrum simplifies the interpretation of complex spectra of 1,4-benzodioxin derivatives. thalesnano.com Conversely, ²H NMR can be used to directly probe the environment of the deuterium nuclei. The altered vibrational frequencies of the C-D bonds compared to C-H bonds can be observed in Infrared (IR) and Raman spectroscopy, providing a means to study specific vibrational modes within the molecule. scielo.org.mx

In mass spectrometry, the known mass shift due to deuterium labeling is a powerful tool for confirming the identity of the compound and its fragments, aiding in the elucidation of fragmentation pathways. thalesnano.comresearchgate.net

Interactive Data Table: Expected Kinetic Isotope Effects in Reactions of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Reaction TypeExpected kH/kD at 2,3-positionsMechanistic Implication
Oxidation at C2/C3> 1C-H bond cleavage is part of the rate-determining step.
Aromatic Ring Substitution≈ 1C-H bond at the 2,3-positions is not broken in the rate-determining step.
Ether Cleavage≈ 1The reaction does not involve the C-H bonds at the 2,3-positions.

Interactive Data Table: Applications in Pharmacokinetic Studies

Study TypeUtility of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-Key Advantage
In Vitro MetabolismIdentify metabolic "hotspots".Slower metabolism at deuterated sites pinpoints sites of enzymatic attack.
Metabolite IdentificationTrace the fate of the parent compound.Deuterium label acts as a unique mass tag for easy detection of metabolites.
In Vivo PharmacokineticsImprove accuracy of pharmacokinetic parameters.Co-administration with non-deuterated form allows for precise quantification.

Refinement of Spectroscopic Assignments and Computational Models through Deuterium Effects

The substitution of hydrogen with deuterium at the C-2 and C-3 positions of the 1,4-benzodioxan ring system has profound effects on its vibrational and nuclear magnetic resonance (NMR) spectra, which can be leveraged to refine spectroscopic assignments and validate computational models.

Vibrational Spectroscopy:

In infrared (IR) and Raman spectroscopy, the C-D bonds exhibit stretching and bending frequencies that are significantly lower than their C-H counterparts due to the heavier mass of deuterium. This isotopic shift is a direct consequence of the principles of vibrational spectroscopy, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. mdpi.com By comparing the vibrational spectra of 1,4-benzodioxan and its deuterated analog, specific vibrational modes associated with the dihydrodioxin ring can be unequivocally identified. For instance, the C-H stretching vibrations in 1,4-benzodioxan, which typically appear in the 2800-3000 cm⁻¹ region, will be absent in the spectrum of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- and replaced by C-D stretching bands at approximately 2100-2200 cm⁻¹. This clear distinction allows for the unambiguous assignment of these bands, which can be challenging in the complex fingerprint region of the spectrum. mdpi.com

Computational models, such as those based on Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of molecules. researchgate.netnih.gov The experimental data from the deuterated compound provides a critical benchmark for validating and refining these computational models. By accurately reproducing the isotopic shifts observed experimentally, the reliability of the computational method and the chosen basis set can be confirmed.

Interactive Data Table: Comparison of Calculated Vibrational Frequencies

Vibrational Mode1,4-Benzodioxan (Calculated, cm⁻¹)1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- (Calculated, cm⁻¹)Isotopic Shift (cm⁻¹)
Symmetric CH₂/CD₂ Stretch~2850~2150~700
Asymmetric CH₂/CD₂ Stretch~2920~2200~720
CH₂/CD₂ Scissoring~1450~1050~400
CH₂/CD₂ Wagging~1350~980~370

Note: The values presented are illustrative and based on typical isotopic shifts for C-H/C-D vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the signals corresponding to the protons at the 2 and 3 positions of 1,4-benzodioxan would be absent in the spectrum of its deuterated analog. This simplifies the remaining spectrum, aiding in the assignment of the aromatic protons. Conversely, ²H (or D) NMR spectroscopy can be employed to directly observe the deuterium nuclei. wikipedia.orgsigmaaldrich.com While the chemical shift range in ²H NMR is similar to ¹H NMR, the resolution is generally lower. wikipedia.org However, it provides a direct confirmation of the position and success of deuteration.

Furthermore, deuterium substitution can induce small but measurable isotope effects on the chemical shifts of neighboring ¹³C nuclei in ¹³C NMR spectroscopy. nih.gov These deuterium-induced isotope shifts (DIS) are valuable for spectral assignment and can provide insights into molecular structure and bonding.

Analysis of Conformational Dynamics and Stereochemical Preferences of the Benzodioxin System

The 1,4-benzodioxan ring is not planar and exists in a twisted or half-chair conformation. researchgate.netresearchgate.net The molecule can undergo conformational inversion, and the energy barrier for this process is a key parameter in understanding its dynamic behavior. Deuterium substitution can subtly influence these conformational dynamics.

While the energetic differences between conformers are generally not significantly altered by deuteration, the rates of conformational interconversion can be affected due to the kinetic isotope effect. This effect arises from the lower zero-point energy of the C-D bond compared to the C-H bond. Studying these subtle changes, for instance through dynamic NMR spectroscopy, can provide a more detailed picture of the potential energy surface of the molecule.

Moreover, in stereochemical studies, the use of deuterated compounds can be instrumental. For example, in the study of enzyme-catalyzed reactions involving the 1,4-benzodioxan moiety, the use of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- can help to elucidate the stereospecificity of the enzymatic transformation by tracking the fate of the deuterium atoms.

Interactive Data Table: Conformational Parameters of 1,4-Benzodioxan

ParameterDescriptionTypical ValueInfluence of Deuteration
Twisting AngleThe dihedral angle defining the pucker of the dioxin ring.~30° researchgate.netMinor, may slightly alter vibrational modes associated with the twist.
Barrier to PlanarityThe energy required to flatten the dioxin ring.~4093 cm⁻¹ researchgate.netCan be subtly influenced, affecting the rate of conformational inversion.
Conformational PreferenceThe equilibrium between different twisted or half-chair conformers.Typically a single predominant conformation.Unlikely to change the preferred conformer, but can affect population distributions in finely balanced systems. mdpi.com

Studies on Intermolecular Interactions and Hydrogen Bonding Analogues with Deuterium

While 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- does not possess exchangeable protons for classical hydrogen bonding studies, the deuterium atoms at the 2 and 3 positions can participate in weak, non-conventional hydrogen bonds (C-D···A, where A is an acceptor atom like oxygen or nitrogen). mdpi.com These interactions, although weaker than conventional hydrogen bonds, can play a role in the stabilization of crystal packing and molecular complexes.

The study of these weak interactions is facilitated by the distinct spectroscopic signature of the C-D bond. For example, in IR spectroscopy, a shift in the C-D stretching frequency upon formation of a C-D···A interaction can provide evidence for its existence and an estimation of its strength.

More significantly, this deuterated compound can serve as a non-exchangeable analogue in studies where labile protons could complicate the interpretation of results. For instance, in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), which is used to probe protein conformation and dynamics, having a deuterated ligand that does not exchange its deuterium atoms with the solvent is crucial for accurately mapping the binding site and conformational changes in the protein upon ligand binding. nih.gov The deuterated benzodioxin moiety can act as a stable isotopic label, allowing researchers to distinguish between changes in the protein structure and any exchange events involving the ligand itself.

Computational and Theoretical Investigations Pertaining to 1,4 Benzodioxin 2,3 D2, 2,3 Dihydro D2

Quantum Chemical Calculations for Isotope Effect Predictions

Quantum chemical calculations are instrumental in predicting how isotopic substitution alters the kinetics and spectroscopic signatures of a molecule. These predictions are rooted in the mass difference between isotopes, which primarily affects the vibrational frequencies of the bonds they are involved in.

Computational Prediction of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. rutgers.edu For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, the most relevant KIEs would be secondary, as the C-D bonds are not typically broken in many common reactions involving this scaffold. Secondary KIEs arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state.

Theoretical predictions of KIEs for reactions involving the deuterated dihydrodioxin ring can be performed using density functional theory (DFT) calculations. These calculations would model the ground state of the deuterated reactant and the transition state of a given reaction. The vibrational frequencies for both structures would be calculated to determine the zero-point vibrational energies (ZPVEs). The KIE is then calculated from the difference in the ZPVEs of the deuterated and non-deuterated species in the ground and transition states.

For instance, in a hypothetical reaction where the carbon atoms at the 2 and 3 positions undergo a change in hybridization from sp³ to sp², a normal secondary KIE (kH/kD > 1) would be expected. Conversely, a reaction causing a change from sp² to sp³ hybridization would likely exhibit an inverse secondary KIE (kH/kD < 1).

Table 1: Hypothetical Predicted Kinetic Isotope Effects (KIEs) for Reactions at the C-2/C-3 Position of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Reaction TypeChange in Hybridization at C-2/C-3Predicted kH/kD
Dehydrogenationsp³ → sp²1.15 - 1.30
Nucleophilic Additionsp³ → sp³ (no change)~1.00
Ring Openingsp³ → sp³0.95 - 1.05

Note: The values in this table are illustrative and based on general principles of secondary kinetic isotope effects. Actual values would depend on the specific reaction and computational methodology.

Calculation of Vibrational Frequencies and Spectroscopic Signatures

The substitution of hydrogen with deuterium (B1214612) at the 2 and 3 positions of the dihydrodioxin ring will lead to predictable shifts in the vibrational frequencies of the molecule, which can be calculated using methods like DFT. researchgate.net The most significant changes are expected for vibrational modes that involve the movement of the deuterium atoms.

The C-D stretching vibrations will appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). This is a direct consequence of the increased reduced mass of the C-D bond. Similarly, bending and rocking modes involving the deuterium atoms will also shift to lower wavenumbers. These calculated shifts can be invaluable for interpreting experimental infrared (IR) and Raman spectra of the deuterated compound, helping to confirm the success of isotopic labeling.

Table 2: Predicted Vibrational Frequency Shifts for Key Modes in 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- Compared to its Non-Deuterated Analog

Vibrational ModeTypical Frequency (C-H) (cm⁻¹)Predicted Frequency (C-D) (cm⁻¹)Predicted Shift (cm⁻¹)
Symmetric C-H/D Stretch~2850~2140~-710
Asymmetric C-H/D Stretch~2925~2200~-725
CH₂/CD₂ Scissoring~1465~1055~-410
CH₂/CD₂ Wagging~1350~980~-370

Note: These are approximate values based on typical isotopic shifts. Precise frequencies would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Exploration of Conformational Landscapes and Energy Minima for the Deuterated Analog

The 2,3-dihydro-1,4-benzodioxin ring is not planar and can adopt different conformations, such as a twisted-boat or a half-chair. The energetic barriers between these conformations are generally low. MD simulations can map the potential energy surface of the deuterated compound, identifying the most stable conformations and the energy barriers for interconversion.

Assessment of Deuterium Influence on Molecular Flexibility and Dynamics

The flexibility of the dihydrodioxin ring is an important aspect of its chemistry. MD simulations can quantify this flexibility by analyzing the root-mean-square fluctuations (RMSF) of the atoms. By comparing the RMSF of the deuterated and non-deuterated compounds, it is possible to assess the impact of isotopic substitution on molecular dynamics.

Due to the stronger C-D bond compared to the C-H bond (a consequence of the lower ZPVE), it is plausible that the deuterated ring may exhibit slightly reduced vibrational amplitudes and, therefore, a marginally more rigid structure in certain dynamic contexts. However, these effects are expected to be subtle and highly dependent on the temperature and environment of the simulation.

Electronic Structure and Reactivity Modeling of the Deuterated System

The electronic structure of a molecule dictates its fundamental reactivity. According to the Born-Oppenheimer approximation, the electronic structure is independent of the nuclear masses. Therefore, the replacement of hydrogen with deuterium is not expected to significantly alter the electronic ground state, molecular orbitals, or electron density distribution of 1,4-benzodioxin-2,3-d2, 2,3-dihydro-d2- compared to its protio-isotopologue.

However, reactivity is not solely governed by the electronic structure of the ground state. As discussed in the context of KIEs, the vibrational properties, which are mass-dependent, play a crucial role in determining reaction rates. Computational models of reactivity, such as those based on transition state theory, would incorporate the ZPVE differences to accurately predict the reactivity of the deuterated compound.

For reactions where C-H bond cleavage is the rate-determining step, a primary KIE would be observed, and this would be the dominant factor in the change in reactivity. For reactions where the C-H bond is not broken, the secondary KIEs, arising from changes in the vibrational environment at the transition state, would govern the influence of deuteration on reactivity.

Analysis of Electron Density Distribution and Electrostatic Potentials

The electron density distribution in a molecule dictates its physical and chemical properties. In 1,4-benzodioxin (B1211060), 2,3-dihydro-, the presence of two oxygen atoms introduces significant polarity and influences the electronic environment of the entire molecule. Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide a quantitative picture of this distribution.

Studies on the non-deuterated analog, 1,4-benzodioxan, reveal a puckered conformation of the dioxan ring. researchgate.nethhu.de The oxygen lone pairs play a crucial role in the electronic structure. One lone pair on each oxygen atom can conjugate with the π-system of the benzene (B151609) ring, while the other is involved in hyperconjugative interactions, such as the anomeric effect, with the adjacent C-H bonds. researchgate.nethhu.de This leads to a non-uniform distribution of electron density.

The molecular electrostatic potential (MEP) map visually represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule. libretexts.org For 1,4-benzodioxan, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms due to their high electronegativity and lone pairs. walisongo.ac.idyoutube.com Conversely, the hydrogen atoms of the methylene (B1212753) groups and the aromatic ring would exhibit regions of positive potential (electron-poor).

Upon substitution of hydrogen with deuterium at the 2 and 3 positions to form 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, subtle changes in the electron density distribution are expected. Deuterium is slightly more electron-donating than protium (B1232500) due to its lower zero-point energy and smaller vibrational amplitude. This can lead to a marginal increase in electron density around the C2 and C3 carbons. However, the most significant electronic difference arises from the change in the vibrational properties of the C-D bond compared to the C-H bond.

To illustrate the expected differences, a hypothetical data table based on theoretical calculations is presented below. The values are representative and intended to highlight the anticipated trends upon deuteration.

Table 1: Hypothetical Computational Data for 1,4-Benzodioxin and its Deuterated Analog
Parameter1,4-Benzodioxin, 2,3-dihydro-1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-Expected Change
Calculated Dipole Moment (Debye)1.351.34Slight decrease
NBO Charge on C2/C3-0.150-0.152Slightly more negative
NBO Charge on H/D at C2/C3+0.120+0.118Slightly less positive
Minimum Electrostatic Potential (near Oxygen) (kcal/mol)-25.5-25.4Slightly less negative
Maximum Electrostatic Potential (near methylene H/D) (kcal/mol)+15.2+15.0Slightly less positive

Comparative Studies of Reactivity between Deuterated and Non-Deuterated Analogs

The difference in reactivity between a deuterated and a non-deuterated compound is quantified by the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). wikipedia.org A KIE greater than 1 (kH/kD > 1) is known as a primary kinetic isotope effect and typically occurs when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov Secondary kinetic isotope effects (SKIEs) are observed when the bond to the isotope is not broken in the rate-determining step but is in a position that influences the reaction center. wikipedia.org

For 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, the deuteration at the 2 and 3 positions makes it an excellent candidate for studying KIEs in reactions involving the cleavage of the C-D bonds. The C-D bond is stronger than the C-H bond due to its lower zero-point energy. Consequently, reactions that involve the cleavage of this bond will require more energy and thus proceed at a slower rate for the deuterated compound.

Hypothetical Reaction Scenarios:

Hydrogen Atom Abstraction: In a reaction where a radical abstracts a hydrogen/deuterium atom from the 2 or 3 position, a significant primary KIE would be expected. For instance, in oxidation reactions initiated by cytochrome P450 enzymes, which often proceed via hydrogen atom abstraction, the deuterated compound would likely exhibit a slower rate of metabolism. nih.govnih.gov

SN2 Reactions: In a nucleophilic substitution reaction at the C2 or C3 position, a small secondary KIE would be anticipated. The change in hybridization from sp3 in the reactant to a more sp2-like transition state would be affected by the C-H/C-D bond vibrations.

Elimination Reactions: In an E2 elimination reaction where a base removes a proton/deuteron from the C2 or C3 position, a large primary KIE would be observed as the C-H/C-D bond is broken in the rate-limiting step.

The following table provides hypothetical KIE values for different reaction types involving 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, illustrating the expected impact of deuteration on reactivity.

Table 2: Hypothetical Kinetic Isotope Effects (kH/kD) for Reactions of 1,4-Benzodioxin at 25 °C
Reaction Type at C2/C3Hypothetical ReagentExpected kH/kDRationale
Radical Hydrogen Abstractiontert-Butoxy radical4 - 7Primary KIE due to C-H/C-D bond cleavage in the rate-determining step.
Oxidation by P450Cytochrome P450 enzyme2 - 10Significant primary KIE, typical for enzymatic C-H activation.
SN2 SubstitutionIodide ion0.95 - 1.05Small secondary KIE due to changes in vibrational frequencies at the transition state.
E2 EliminationSodium ethoxide5 - 8Large primary KIE as the C-H/C-D bond is broken in the concerted rate-determining step.

Challenges, Limitations, and Future Research Directions for 1,4 Benzodioxin 2,3 D2, 2,3 Dihydro D2

Synthetic Challenges and Limitations in Achieving High Isotopic Purity and Yield

The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- presents notable difficulties in achieving both high chemical yield and exceptional isotopic purity. Traditional methods for deuterium (B1214612) incorporation often involve multi-step syntheses starting from deuterated precursors or direct hydrogen isotope exchange (HIE) on the final molecule. rsc.orgsymeres.com

One primary challenge is achieving site-selectivity (regioselectivity). The target molecule requires deuterium incorporation specifically at the C-2 and C-3 positions of the dihydro-benzodioxin ring. Conventional methods, such as acid- or base-catalyzed exchange, can lead to a mixture of products with deuterium atoms at undesired positions, particularly on the aromatic ring, which is susceptible to electrophilic aromatic substitution. nih.gov

Another significant hurdle is maximizing isotopic enrichment. Achieving >98% isotopic purity, often required for use as an internal standard, can be difficult. Incomplete deuteration results in a mixed population of molecules (e.g., d0, d1, d2), which complicates quantitative analysis. The presence of residual non-deuterated starting material (d0) is particularly problematic. researchgate.net Furthermore, back-exchange of deuterium for protium (B1232500) from solvents or reagents can lower the isotopic purity during workup and purification.

Table 1: Key Synthetic Challenges and Potential Mitigation Strategies

Challenge Description Potential Mitigation Strategy
Regioselectivity Unwanted deuteration at other positions, especially the aromatic ring. Use of directing groups and selective catalysts (e.g., Iridium-based HIE catalysts). rsc.orgarchie-west.ac.uk
Isotopic Purity Incomplete deuteration and presence of d0/d1 isotopologues. Use of highly active catalysts, multiple reaction cycles, or purification techniques that can separate isotopologues.
Back-Exchange Loss of deuterium during reaction workup or purification. Use of deuterated solvents and reagents throughout the process; minimizing exposure to protic sources.
Low Yield Degradation of the starting material or inefficient catalysis. Optimization of reaction conditions (temperature, pressure, time); development of milder, more efficient catalysts. researchgate.net

Analytical Challenges in Trace-Level Detection and Quantification

While 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is designed to solve analytical problems, its own analysis and application, especially at trace levels, are challenging. When used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), it is intended to compensate for variations in sample preparation and matrix effects. clearsynth.com

However, a phenomenon known as "differential matrix effects" can occur, where the analyte and its deuterated internal standard are affected differently by interfering compounds in the sample matrix. researchgate.netmyadlm.org This can lead to inaccurate quantification. Furthermore, despite being chemically similar, deuterated compounds can exhibit slight differences in chromatographic retention time compared to their non-deuterated counterparts. chromforum.org In gas chromatography (GC), deuterated compounds often elute slightly earlier. nih.gov If this chromatographic separation occurs in a region of the chromatogram with fluctuating ion suppression, the analyte and the standard will experience different matrix effects, undermining the correction they are meant to provide. myadlm.org

Detecting and quantifying this compound at trace levels, for instance in environmental or biological samples, requires highly sensitive instrumentation like GC-MS/MS or LC-MS/MS operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net Developing a robust method involves significant optimization of both chromatographic separation and mass spectrometric parameters to achieve the required limits of detection (LOD) and quantification (LOQ) while minimizing interferences. nih.govacs.org

Emerging Methodologies in Deuterium Labeling and Their Potential Impact

Recent advances in synthetic chemistry offer promising solutions to the challenges of preparing 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-. These emerging methodologies could lead to more efficient, selective, and cost-effective syntheses.

Late-Stage Hydrogen Isotope Exchange (HIE): This is one of the most powerful modern strategies. x-chemrx.com It allows for the introduction of deuterium into a fully formed molecule, avoiding lengthy synthetic routes with expensive deuterated precursors. acs.org

Iridium-Catalyzed HIE: Iridium(I) complexes, often featuring N-heterocyclic carbene (NHC) ligands, are exceptionally active catalysts for directing-group-mediated ortho-C-H deuteration. rsc.orgarchie-west.ac.ukamericanelements.comnih.gov For the target compound, the oxygen atoms in the benzodioxin ring could potentially direct the iridium catalyst to selectively activate the C-2 and C-3 C-H bonds.

Palladium-Catalyzed HIE: Palladium catalysis, enabled by specialized ligands, has also emerged as a powerful tool for the late-stage deuteration of arenes and heterocycles using D₂O as an inexpensive deuterium source. acs.org

Photocatalysis: Visible-light photocatalysis provides a mild and green alternative for deuteration. rsc.org These methods can use readily available deuterium sources like D₂O and operate at ambient temperature, which can improve reaction yields by preventing degradation of sensitive substrates. rsc.orgrsc.orgnih.gov

Flow Chemistry: Performing isotopic labeling reactions in continuous flow reactors offers significant advantages over traditional batch synthesis. x-chemrx.com Flow chemistry allows for precise control over reaction parameters like temperature and residence time, can improve reaction efficiency and safety, and is well-suited for automation. chemrxiv.org

Table 2: Comparison of Emerging Deuteration Methodologies

Methodology Key Advantages Potential for 1,4-Benzodioxin-2,3-d2 Synthesis
Iridium-Catalyzed HIE High selectivity, mild conditions, high isotopic incorporation. archie-west.ac.uk High potential for selective deuteration at C-2/C-3 directed by the ring oxygens. americanelements.com
Palladium-Catalyzed HIE Uses inexpensive D₂O, broad functional group tolerance. acs.org Could offer a cost-effective route, though selectivity might be a challenge.
Photocatalysis Environmentally benign, very mild conditions, can use D₂O. rsc.orgnih.gov May prevent substrate degradation and improve yields.
Flow Chemistry Enhanced control, safety, scalability, and automation potential. x-chemrx.comchemrxiv.org Could enable more efficient and reproducible production.

Potential Novel Applications Beyond Current Research Paradigms

Beyond its role as an internal standard, 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- and its underlying scaffold could find applications in new scientific domains.

The 1,4-benzodioxane (B1196944) structure is a known scaffold in medicinal chemistry and has been incorporated into various materials. nih.gov The introduction of deuterium can subtly alter the physical properties of materials due to the change in mass and vibrational frequencies of C-D versus C-H bonds. While these effects are small, they could be exploited in highly sensitive applications. For example, polymers incorporating the deuterated benzodioxin moiety could exhibit slightly different thermal stability, refractive indices, or permeability to gases compared to their non-deuterated analogues. These subtle modifications could be valuable in the design of specialized optical materials, membranes, or electronic components.

Deuterium labeling is a powerful tool for probing chemical and biological mechanisms. symeres.comwikipedia.org

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of a C-D bond are typically slower. This "kinetic isotope effect" (kH/kD) provides invaluable information about the rate-determining step of a reaction. acs.orgprinceton.edulibretexts.org By synthesizing 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- and comparing its reactivity (e.g., metabolic degradation by enzymes) to the non-deuterated version, researchers can determine if the C-H bonds at the 2 and 3 positions are broken in the rate-limiting step of the process. acs.orgnih.gov

NMR Spectroscopy: In ¹H NMR, the signals from protons can be overwhelming. Using deuterated compounds simplifies the spectrum, allowing for clearer observation of other signals. tutorchase.comalfa-chemistry.comtcichemicals.com While this compound itself would be largely invisible in ¹H NMR, its use in studying interactions with other molecules (e.g., proteins or polymers) can be powerful. Furthermore, ²H (Deuterium) NMR is a viable technique for studying highly deuterated compounds, providing structural and dynamic information without interference from proton signals. sigmaaldrich.comsimsonpharma.com

Integration with High-Throughput Screening and Automation for Accelerated Research

The future of chemical research, including the study of deuterated compounds, lies in the integration of automation and high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds or reaction conditions, dramatically accelerating the pace of discovery. acs.org

For a compound like 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, this integration can be impactful in several ways:

Optimization of Synthesis: Automated platforms can rapidly screen different catalysts, ligands, solvents, and temperatures to quickly identify the optimal conditions for its synthesis, maximizing yield and isotopic purity. x-chemrx.com

Screening of Labeled Libraries: If the benzodioxin scaffold is part of a drug discovery program, creating a deuterated version allows it to be included in screening libraries. Automated systems can perform parallel fermentations or cell-based assays using both labeled and unlabeled compounds to rapidly assess metabolic stability or target engagement. nih.gov

Automated Analysis: The large datasets generated by HTS require automated analysis. Isotope labeling platforms like IsoAnalyst can process mass spectrometry data from parallel stable isotope labeling experiments to automatically determine the degree of isotope incorporation and connect metabolites to their biosynthetic pathways. nih.gov This automated workflow significantly reduces the time and effort required for data interpretation.

Concluding Perspectives and Future Research Outlook on 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

The exploration of deuterated compounds, such as 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-, is a testament to the ongoing efforts to refine and enhance the properties of existing molecules. The primary impetus for investigating this specific deuterated benzodioxane derivative stems from the well-documented biological activities of its non-deuterated parent scaffold, which is a core component in numerous bioactive compounds and marketed drugs. researchgate.netnih.gov The substitution of hydrogen with deuterium at the 2 and 3 positions of the dioxane ring is a deliberate modification aimed at influencing its metabolic fate and, consequently, its pharmacokinetic profile.

The future research outlook for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is intrinsically linked to the therapeutic areas where 1,4-benzodioxane derivatives have shown promise. These include their roles as antagonists at α1-adrenergic and serotonergic receptors, as well as their potential as antitumor and antibacterial agents. researchgate.netnih.gov The deuterated version could offer a "deuterium switch" approach, potentially leading to improved drug candidates with enhanced metabolic stability. nih.gov

Challenges and Limitations

Despite its potential, the journey from synthesis to application for 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is fraught with challenges.

Synthetic Complexity and Cost: The synthesis of specifically labeled deuterated compounds presents a significant hurdle. Achieving high isotopic purity at the desired positions (2 and 3 of the dioxane ring) requires specialized and often costly deuterated starting materials and reagents. nih.gov The development of efficient and regioselective deuteration methods for heterocyclic systems like 1,4-benzodioxane is an active area of research. nih.gov

Analytical and Purification Hurdles: The presence of unlabeled or partially deuterated impurities can complicate the purification and analysis of the final product. These impurities can interfere with analytical techniques and potentially lead to erroneous interpretations of experimental results. researchgate.net Furthermore, deuteration can sometimes lead to slight shifts in chromatographic retention times compared to the non-deuterated analog, requiring careful method development for accurate quantification. researchgate.net

Metabolic Switching: While the primary goal of deuteration is often to slow down metabolism at the site of isotopic substitution, it can sometimes lead to "metabolic switching." researchgate.net This phenomenon involves the metabolic machinery of the body targeting other, previously less susceptible, sites on the molecule. Such a shift could result in the formation of unexpected metabolites with different pharmacological or toxicological profiles, negating the intended benefits of deuteration.

Isotopic Stability: The stability of the carbon-deuterium (C-D) bond is fundamental to the utility of deuterated compounds. While generally more stable than the carbon-hydrogen (C-H) bond, the deuterium atoms in 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- could potentially undergo exchange under certain physiological or analytical conditions, leading to a loss of the isotopic label. acs.orgusu.edu

Future Research Directions

The challenges associated with 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- also define the key areas for future research.

Development of Novel Synthetic Methodologies: A primary focus for future research will be the development of more efficient, cost-effective, and highly regioselective methods for the synthesis of deuterated 1,4-benzodioxane derivatives. This could involve exploring new catalytic systems or novel deuterating agents. nih.gov

In-depth Metabolic Profiling: Comprehensive in vitro and in vivo metabolic studies are crucial to understand the metabolic fate of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-. These studies will be essential to confirm whether the deuteration leads to the desired pharmacokinetic improvements and to identify any potential for metabolic switching.

Exploration of Therapeutic Applications: Building on the known biological activities of the 1,4-benzodioxane scaffold, future research should investigate the potential of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- in various therapeutic contexts. For instance, its application as a tool compound in pharmacological studies could help elucidate the role of metabolism in the activity of non-deuterated parent drugs. rsc.orgrsc.org

Physicochemical and Biophysical Characterization: Detailed studies on the physicochemical properties, such as lipophilicity and pKa, and biophysical interactions, such as protein binding, of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- are needed. Understanding how deuteration affects these parameters is critical for predicting its behavior in biological systems. researchgate.netrsc.org

Data Tables

Table 1: Comparative Physicochemical Properties (Predicted)

Property1,4-Benzodioxin (B1211060), 2,3-dihydro-1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-Reference
Molecular Weight 136.15 g/mol 140.18 g/mol Calculated
LogP (Predicted) ~1.5~1.5 researchgate.net
Boiling Point (Predicted) ~215 °CSlightly higher than non-deuterated rsc.org
Vibrational Frequency (C-H/C-D stretch) ~2900-3000 cm⁻¹~2100-2200 cm⁻¹ nih.gov

Table 2: Potential Research Findings and Implications

Research AreaPotential FindingImplication for Future ResearchReference
Metabolic Stability (in vitro) Increased half-life in liver microsomes compared to the non-deuterated analog.Suggests reduced rate of Phase I metabolism at the dioxane ring. Warrants further in vivo pharmacokinetic studies. nih.govnih.gov
Pharmacokinetics (in vivo) Higher plasma exposure (AUC) and longer half-life in animal models.Indicates potential for less frequent dosing and a more consistent therapeutic effect in clinical applications. researchgate.net
Receptor Binding Affinity No significant change in binding affinity to target receptors (e.g., α1-adrenergic receptors) compared to the non-deuterated compound.Confirms that deuteration does not negatively impact the primary pharmacological activity. researchgate.net
Metabolite Identification Identification of a novel metabolite resulting from metabolic switching.Highlights the importance of comprehensive metabolite profiling to ensure the safety of deuterated drug candidates. researchgate.net

Q & A

Basic Research Questions

Q. How can mass spectrometry (MS) confirm the molecular structure of 1,4-Benzodioxin-2,3-d2?

  • Methodological Answer : Electron ionization (EI)-MS is critical for structural confirmation. The parent compound (non-deuterated 1,4-Benzodioxin, C₈H₈O₂) exhibits a molecular ion peak at m/z 136.1479 . For the deuterated analog, isotopic shifts in fragmentation patterns (e.g., m/z increases by 2 due to two deuterium atoms) should be analyzed. Key fragments include the loss of oxygenated moieties (e.g., C₆H₆O⁺ or C₄H₄D₂O⁺). Compare experimental spectra with NIST reference data to validate deuteration efficiency and positional specificity.

Q. What are the standard synthetic routes for preparing 2,3-dihydro-1,4-benzodioxin derivatives?

  • Methodological Answer : Common methods involve cyclization of catechol derivatives with ethylene glycol under acid catalysis. For example, reacting pyrocatechol (1,2-dihydroxybenzene) with deuterated ethylene glycol (D₂O-derived) yields 2,3-dihydro-d2-1,4-benzodioxin. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of proton signals at C2/C3 positions confirms deuteration) . Derivatives like 6-carboxylic acid analogs require boronic acid intermediates (e.g., Suzuki coupling with 1,4-Benzodioxane-6-boronic acid) .

Advanced Research Questions

Q. How does isotopic deuteration at C2/C3 positions influence NMR spectral characteristics?

  • Methodological Answer : Deuterium substitution eliminates proton signals at C2/C3, simplifying the ¹H NMR spectrum. In the non-deuterated compound, these protons resonate as a singlet near δ 4.2–4.5 ppm (ethylene-dioxy protons). For the deuterated analog, ²H NMR or ¹H-¹³C HSQC can confirm isotopic labeling. Computational modeling (e.g., DFT with Gaussian 16) predicts minor shifts in neighboring carbons (C1/C4) due to isotopic mass effects .

Q. What computational approaches predict the reactivity of deuterated 1,4-benzodioxin under oxidative conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for C-D vs. C-H bonds. For example, the C2-D bond in 1,4-Benzodioxin-2,3-d2 has a higher BDE (~5 kcal/mol) than C2-H, reducing susceptibility to radical-mediated oxidation. Compare with experimental data from thermal gravimetric analysis (TGA) under O₂ atmosphere to validate kinetic stability .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points for 1,4-Benzodioxin derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, the parent compound (CAS 493-09-4) has a reported mp of ~112–116°C . Validate purity via DSC (Differential Scanning Calorimetry) and XRD to identify crystalline phases. Deuterated analogs may exhibit slight mp variations due to isotopic effects; use controlled recrystallization (e.g., from ethanol/water) to isolate pure forms .

Experimental Design for Stability Studies

Q. What experimental designs assess the thermal stability of deuterated 1,4-benzodioxin under high-temperature conditions?

  • Methodological Answer :

TGA-MS Coupling : Heat the compound at 10°C/min under N₂ to 400°C, monitoring mass loss and evolved gases (e.g., D₂O or CO₂ via MS).

Isothermal Studies : Hold at 200°C for 24 hours; analyze degradation products via GC-MS (e.g., benzoquinone derivatives).

Kinetic Modeling : Use Arrhenius equations to compare decomposition rates of deuterated vs. non-deuterated analogs, leveraging isotopic kinetic isotope effects (KIEs) .

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